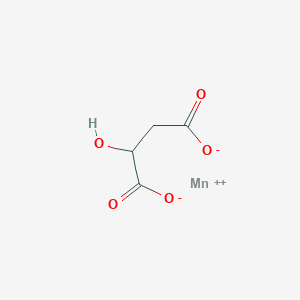

2-hydroxybutanedioate;manganese(2+)

Description

2-Hydroxybutanedioate;manganese(2+), also known as manganese(II) citrate, is a coordination compound with the chemical formula C₆H₈MnO₇ and a molecular weight of 247.06 g/mol . It is derived from citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid) and manganese(II) ions, forming a stable salt with applications in nutrition, catalysis, and materials science. The compound typically appears as a light orange or pinkish-white powder and is soluble in water under ambient conditions . Its InChI key (InChI=1/C6H8O7.Mn/c7-3... ) reflects the coordination of the manganese ion to the carboxylate and hydroxyl groups of the citrate ligand .

Structurally, the citrate ligand acts as a polydentate chelator, binding manganese(II) through multiple oxygen atoms, which enhances stability and influences redox behavior . This compound is industrially synthesized from manganese carbonate and citric acid, with upstream raw materials including manganese ores and organic acids .

Properties

CAS No. |

59866-25-0 |

|---|---|

Molecular Formula |

C4H4MnO5 |

Molecular Weight |

187.01 g/mol |

IUPAC Name |

2-hydroxybutanedioate;manganese(2+) |

InChI |

InChI=1S/C4H6O5.Mn/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |

InChI Key |

FPJRUJLVZLKWFU-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese malate can be synthesized through the reaction of manganese salts, such as manganese sulfate, with malic acid. The reaction typically involves dissolving manganese sulfate in water and adding malic acid under controlled pH conditions to precipitate the manganese malate complex .

Industrial Production Methods

Industrial production of manganese malate may involve similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Manganese malate can undergo various chemical reactions, including:

Oxidation: Manganese in the +2 oxidation state can be oxidized to higher oxidation states.

Reduction: Manganese can be reduced back to the +2 state from higher oxidation states.

Substitution: Ligands in the manganese malate complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using chelating agents or other ligands in solution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of manganese malate can lead to the formation of manganese dioxide, while reduction can regenerate the manganese(2+) state .

Scientific Research Applications

Manganese malate has several applications in scientific research:

Mechanism of Action

The mechanism of action of manganese malate involves its role as a source of manganese ions. Manganese ions act as cofactors for various enzymes, facilitating biochemical reactions. They are involved in processes such as oxidative phosphorylation, detoxification of reactive oxygen species, and synthesis of neurotransmitters .

Comparison with Similar Compounds

Comparison with Similar Manganese Compounds

Structural and Chemical Properties

Table 1: Key Properties of Selected Manganese Compounds

Key Observations :

- Coordination Geometry: Manganese(II) citrate adopts an octahedral geometry due to the multidentate citrate ligand, whereas manganese bis(thiocyanate) has a simpler tetrahedral structure with monodentate SCN⁻ ligands .

- Redox Activity : The trinuclear Mn complex exhibits mixed-valent (Mn²⁺/Mn³⁺) states, enabling unique magnetic properties, unlike the stable Mn²⁺ in citrate and thiocyanate salts .

- Solubility and Stability: Citrate’s hydrophilic nature makes it water-soluble, while neodecanoate’s branched alkyl chains confer lipid solubility, influencing applications in aqueous vs. organic systems .

Challenges :

Functional Comparisons

Table 2: Functional Performance in Catalysis

Insights :

- Manganese citrate’s stability in water and biocompatibility make it ideal for pharmaceutical formulations, whereas the trinuclear complex excels in redox catalysis (e.g., water oxidation) .

- Neodecanoate derivatives are preferred in hydrophobic matrices (e.g., paints) due to their lipid compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.